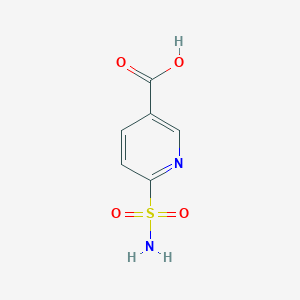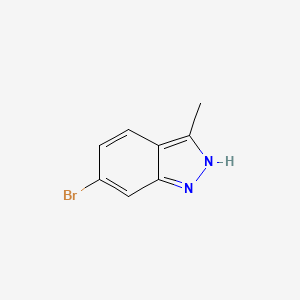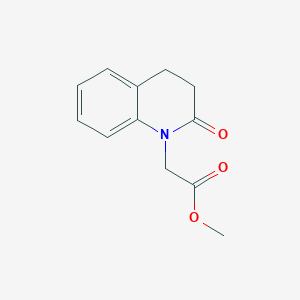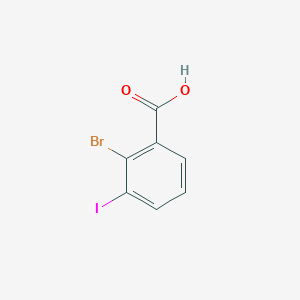![molecular formula C12H20N2O B1288723 2-[3-(Dimethylamino)propoxy]benzylamine CAS No. 916766-87-5](/img/structure/B1288723.png)
2-[3-(Dimethylamino)propoxy]benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Dimethylamino)propoxy]benzylamine, also known as DMPBA, is an organic compound with a wide range of applications in scientific research. It is used in synthetic chemistry for the synthesis of various compounds, in biochemistry for its mechanism of action, and in physiological studies for its biochemical and physiological effects. In
科学的研究の応用
Alzheimer's Disease Research
2-[3-(Dimethylamino)propoxy]benzylamine derivatives, specifically radioligands such as [18F]FDDNP and 11C-PIB, have been utilized in Alzheimer's disease research for PET amyloid imaging. These compounds have significantly contributed to understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain. They also facilitate early detection of Alzheimer's disease and are instrumental in evaluating new antiamyloid therapies (Nordberg, 2007).
Pharmacology and Toxicology of Hallucinogens
In the study of serotonergic hallucinogens, N-benzylphenethylamines like this compound have shown significant biological activity. These compounds, known for their high 5-HT2A-binding affinity and hallucinogenic potency, have been a focal point in understanding the behavioral pharmacology, metabolism, and toxicity of hallucinogens. This research is crucial in addressing the health risks associated with these compounds, which include severe toxicity and fatalities (Halberstadt, 2017).
Antiviral and Antitumor Research
Water Treatment and Environmental Chemistry
The derivatives of this compound have been studied for their role in the formation and destruction of N-nitrosodimethylamine (NDMA) in water. Understanding the kinetics and mechanism of these reactions is essential for water treatment processes and for assessing the environmental impact of NDMA, a known environmental pollutant (Sharma, 2012) & (Nawrocki & Andrzejewski, 2011).
Safety and Hazards
作用機序
Target of Action
It is often used as a catalyst for the chlorination of fatty acids and can also be used in the synthesis of amide and aromatic amine compounds .
Mode of Action
As a catalyst, it likely facilitates the reaction process, reducing the activation energy required for the reaction to proceed .
Biochemical Pathways
Given its use in the synthesis of amide and aromatic amine compounds, it may be involved in various biochemical pathways related to these compounds .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed in the process .
Action Environment
The action, efficacy, and stability of 2-[3-(Dimethylamino)propoxy]benzylamine can be influenced by various environmental factors. For instance, it is soluble in most organic solvents at room temperature . Therefore, the solvent used can impact its action. Additionally, it should be stored at room temperature for optimal stability .
生化学分析
Biochemical Properties
2-[3-(Dimethylamino)propoxy]benzylamine plays a significant role in biochemical reactions, particularly as a catalyst in the synthesis of fatty acid chlorides and amides. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with biomolecules, enhancing its catalytic efficiency .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of specific enzymes and receptors. This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been observed to affect the expression of genes involved in lipid metabolism and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and promote cell proliferation. At high doses, it may exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization affects the compound’s interactions with biomolecules and its overall function within the cell .
特性
IUPAC Name |
3-[2-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPVGNYPWEJLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614305 |
Source


|
| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-87-5 |
Source


|
| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)







